molecular formula C8H8FNO2 B1391421 Methyl 3-amino-2-fluorobenzoate CAS No. 1195768-18-3

Methyl 3-amino-2-fluorobenzoate

Cat. No.: B1391421
CAS No.: 1195768-18-3
M. Wt: 169.15 g/mol
InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 3-position and a fluorine atom at the 2-position. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

Mechanism of Action

Target of Action

Methyl 3-amino-2-fluorobenzoate is an important compound used in the synthesis of Dabrafenib . Dabrafenib is a type of kinase inhibitor, which suggests that the primary targets of this compound are likely to be kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins and other molecules.

Biochemical Pathways

Given its role in the synthesis of dabrafenib, it may be involved in the mapk/erk pathway . This pathway is crucial for cell division and differentiation, and its dysregulation is often associated with cancer.

Result of Action

As a precursor in the synthesis of dabrafenib, its action could potentially lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or efficacy. Additionally, safety data suggests that it may be harmful to aquatic organisms, indicating a potential environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate under basic conditions to form the desired ester. The reaction typically proceeds as follows:

    Starting Materials: 2-fluoroaniline, methyl chloroformate, and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Procedure: The base is added to a solution of 2-fluoroaniline in dichloromethane, followed by the slow addition of methyl chloroformate. The mixture is stirred and allowed to react, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions can convert it to amines or other reduced forms.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Hydrolysis: 3-amino-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-amino-2-fluorobenzoate has several applications in scientific research:

Properties

IUPAC Name

methyl 3-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDNSRSUSNCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673195
Record name Methyl 3-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195768-18-3
Record name Benzoic acid, 3-amino-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2-fluoro-3-nitrobenzoate (78 g) in THF (400 ml) and methanol (100 ml) was added Raney Ni (40 g), the mixture was heated to 70° C., and then 25 ml of hydrazine hydrate (N2H4H2O, 85%) was added dropwise. The reaction was monitored by TLC, when the starting material was totally consumed the addition of hydrazine was stop. The mixture was cooled to rt and filtered, the filtrate was concentrated under vacuum to leave a brown oil, which was purified by chromatography (SiO2, 300-400 mesh, PE:EtOAc=11:2) to afford the title compound was obtained as a yellow oil (45 g, 68%). 1H NMR (300 MHz, DMSO) δ ppm 6.96 (m, 3H), 5.36 (s, 2H), 3.81 (s, 3H).
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 500 mL flask was placed 1,1-dimethylethyl carbamate (6.03 g, 51.5 mmol), methyl 3-bromo-2-fluorobenzoate (10 g, 42.9 mmol), Pd2(dba)3.CHCl3 (0.89 g, 0.86 mmol), xantphos (1.49 g, 2.57 mmol) and cesium carbonate (16.8 g, 51.5 mmol). The flask was sealed with a rubber septum, placed under high vacuum, and toluene (200 mL) was added. Three cycles of high vacuum/N2 were performed and the reaction mixture was stirred at 90° C. overnight. The reaction was filtered through a pad of celite with EtOAc washing and concentrated. To the residue was added DCM (200 mL) followed by TFA (50 mL, 649 mmol), and the mixture was stirred at rt for 1 h. The volatiles were removed under reduced pressure and the residue was taken up in EtOAc and washed with saturated NaHCO3 and brine. The organic layer was dried over NaSO4, stripped onto silica and column chromatographed on silica with 5% to 50% EtOAc:Hexane to give 5.53 g (76%) of the title compound of Step B. 1H-NMR (400 MHz, DMSO-d6) δ 6.92-7.01 (m, 3H), 5.37 (s, 2H), and 3.81 (s, 3H). MS (ESI): 170 [M+H]+.
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0.89 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
16.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
1.49 g
Type
catalyst
Reaction Step Eight
Quantity
200 mL
Type
solvent
Reaction Step Nine
Yield
76%

Synthesis routes and methods III

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-fluorobenzoate
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Reactant of Route 6
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